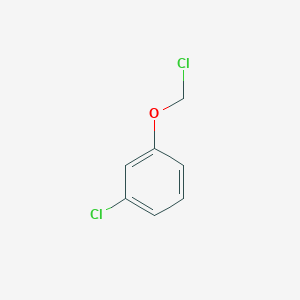

1-Chloro-3-(chloromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(chloromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVOYWAEAFPEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298665 | |

| Record name | 1-Chloro-3-(chloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35657-03-5 | |

| Record name | 1-Chloro-3-(chloromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35657-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(chloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 3 Chloromethoxy Benzene

Direct Synthetic Routes

Direct synthesis of 1-Chloro-3-(chloromethoxy)benzene can be approached through two principal strategies: the functionalization of a phenol (B47542) derivative or the modification of a methoxybenzene derivative. Each approach presents distinct challenges and advantages concerning reagent selection, catalytic systems, and the management of reaction selectivity.

Formation via Formaldehyde-Hydrochloric Acid Condensation with Substituted Phenols

A primary method for synthesizing the target compound is through the chloromethylation of a substituted phenol, specifically 3-chlorophenol (B135607). This reaction, a variant of the Blanc chloromethylation, involves the reaction of an aromatic ring with formaldehyde (B43269) and hydrogen chloride. wikipedia.orglibretexts.org The process introduces a chloromethyl group (-CH₂Cl) onto the aromatic nucleus. In this context, the hydroxyl group of 3-chlorophenol is first converted to a chloromethoxy group.

The efficiency and outcome of the chloromethylation of phenols are highly dependent on the reaction conditions and the catalyst employed. The reaction is typically performed under acidic conditions using formaldehyde (or its polymers like paraformaldehyde) and hydrogen chloride. dur.ac.uksciencemadness.org

Catalysts: Lewis acids are frequently used to enhance the reaction rate. Zinc chloride (ZnCl₂) is the most common catalyst for Blanc chloromethylations. wikipedia.orglibretexts.org Other Lewis acids, such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), have also been utilized. dur.ac.uk However, for highly activated aromatic rings, like phenols, a catalyst may not always be necessary. dur.ac.uk The choice of catalyst is critical, as some, like aluminum chloride, are known to promote the formation of diarylmethane side products. dur.ac.uk

Reaction Conditions: Temperature control is a crucial factor. Higher temperatures tend to increase the formation of undesired diarylmethane byproducts, where the initially formed chloromethylated product reacts with another molecule of the starting phenol. dur.ac.uk Studies on the chloromethylation of similar compounds, such as methoxybenzene, have shown that lowering the reaction temperature, for instance to 0-5°C, can significantly improve the ratio of the desired chloromethylated product to the diarylmethane byproduct. dur.ac.uk The reaction is often carried out by passing a stream of hydrogen chloride gas into a mixture of the phenol, formaldehyde, and catalyst. sciencemadness.org

| Parameter | Condition/Reagent | Impact on Reaction | Reference |

|---|---|---|---|

| Reactants | Formaldehyde (or Paraformaldehyde), Hydrogen Chloride | Provide the chloromethyl group for electrophilic substitution. | wikipedia.orgsciencemadness.org |

| Catalyst | Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), Tin(IV) Chloride (SnCl₄) | Increases the electrophilicity of formaldehyde, accelerating the reaction. Catalyst choice affects byproduct formation. | wikipedia.orgdur.ac.uk |

| Temperature | Typically 0-60°C | Lower temperatures (e.g., 0-5°C) generally favor the formation of the desired chloromethyl product over diarylmethane byproducts. | dur.ac.uk |

| Solvent | Often run neat or in non-polar solvents like benzene (B151609) or chlorinated solvents. | Can influence reaction rate and product solubility. | sciencemadness.org |

When 3-chlorophenol undergoes electrophilic substitution, the position of the incoming chloromethoxy group is directed by the two existing substituents: the hydroxyl (-OH) group and the chlorine (-Cl) atom.

Hydroxyl Group (-OH): This is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.

Chlorine Atom (-Cl): This is a deactivating group due to its inductive electron withdrawal, yet it is also ortho-, para-directing because of its lone pairs participating in resonance.

Chlorination of Methoxybenzene Derivatives

An alternative synthetic approach starts with a methoxybenzene derivative, specifically 1-chloro-3-methoxybenzene. This method involves the direct chlorination of the methyl group of the ether functionality, converting the methoxy (B1213986) group (-OCH₃) into a chloromethoxy group (-OCH₂Cl).

Phosphorus pentachloride (PCl₅) can be used as a chlorinating agent for the side chain of certain activated ethers. Research on the chlorination of ring-chlorinated anisoles, such as p-chloroanisole, has demonstrated that chlorination of the methyl group can be achieved using chlorine gas at elevated temperatures (e.g., 190–195°C) in the presence of a catalytic amount of phosphorus pentachloride. orgsyn.org In this reaction, PCl₅ likely facilitates the formation of a radical intermediate on the methyl group, which then reacts with chlorine. This method avoids the direct cleavage of the ether bond.

It is important to note that the reaction conditions must be carefully selected. With unsubstituted methyl aryl ethers, using phosphorus pentachloride and chlorine can lead to chlorination on the aromatic ring itself rather than the methyl group. orgsyn.org

To achieve a high yield of this compound from 1-chloro-3-methoxybenzene, the reaction must be optimized to favor chlorination of the methyl group over competing side reactions.

Key Optimization Parameters:

Temperature: High temperatures are required to initiate side-chain chlorination. However, excessively high temperatures can lead to multiple chlorinations, yielding products like 1-chloro-3-(dichloromethoxy)benzene, or promote ring chlorination. orgsyn.org

Reagent Stoichiometry: The molar ratio of the chlorinating agent (chlorine) to the substrate (1-chloro-3-methoxybenzene) must be carefully controlled. Using an excess of the chlorinating agent will increase the likelihood of forming di- and trichlorinated byproducts.

Catalyst Concentration: The amount of PCl₅ catalyst must be sufficient to promote the reaction but not so high as to cause unwanted side reactions.

The primary challenge in this synthetic route is preventing over-chlorination and ensuring the reaction's selectivity for the methyl group of the ether. The presence of the deactivating chloro group on the aromatic ring may help to slightly disfavor ring chlorination compared to the reaction with unsubstituted anisole (B1667542). orgsyn.org

| Starting Material | Reagents | Key Conditions | Primary Product | Potential Byproducts | Reference |

|---|---|---|---|---|---|

| 1-chloro-3-methoxybenzene | Cl₂, PCl₅ (catalytic) | High Temperature (e.g., 140-195°C) | This compound | 1-chloro-3-(dichloromethoxy)benzene, Ring-chlorinated isomers | orgsyn.org |

| 3-chlorophenol | CH₂O, HCl, ZnCl₂ | Low Temperature (e.g., 0-5°C) | This compound | Isomeric products, Diaryl-methane derivatives | wikipedia.orgdur.ac.uk |

Advanced Synthetic Approaches and Sustainable Chemistry Considerations

The formation of chloromethyl ethers, such as this compound, is a crucial transformation in organic synthesis. However, traditional methods often involve hazardous reagents and produce significant waste. Modern approaches focus on optimizing these syntheses through innovative technologies like flow chemistry and the application of green chemistry principles to enhance safety and sustainability.

Application of Flow Chemistry in Synthesis Optimization

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of hazardous compounds like chloromethyl ethers. In a flow reactor, small quantities of reactants are continuously mixed and reacted in a tube or channel system. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield and safety.

For the synthesis of chloromethyl ethers, flow chemistry is particularly advantageous. A key concern with chloromethyl ethers is the potential presence of the highly carcinogenic impurity bis(chloromethyl) ether (BCME) in commercially available reagents. In-situ generation of the required chloromethylating agent in a flow reactor immediately before its use in the subsequent reaction step can minimize the handling and accumulation of this hazardous compound. google.com

A patented method for the synthesis of chloromethyl methyl ether (MOMCl), a related compound, highlights the suitability of this process for continuous flow reactors. The method involves the reaction of an acid chloride with dimethoxymethane (B151124) using trifluoromethanesulfonic acid or perchloric acid as a catalyst. google.com The reaction is rapid and efficient, making it ideal for integration into a continuous manufacturing process. google.com This approach can be conceptually applied to the synthesis of this compound, where 3-chlorophenol would be reacted with an in-situ generated chloromethylating agent in a continuous stream.

Key advantages of applying flow chemistry to this compound synthesis would include:

Enhanced Safety: Minimizes the accumulation of potentially explosive or toxic intermediates.

Precise Process Control: Allows for fine-tuning of reaction conditions to maximize yield and minimize byproduct formation.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables efficient thermal management, which is crucial for exothermic chloromethylation reactions.

Scalability: Processes developed in the lab can be more readily and safely scaled up for industrial production.

While specific literature on the flow synthesis of this compound is not abundant, the principles and successes demonstrated with similar compounds strongly suggest its applicability and potential benefits.

Green Chemistry Principles in Chloromethyl Ether Formation

The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. Several of these principles are highly relevant to the synthesis of this compound.

Catalysis and Prevention of Derivatives:

Traditional chloromethylation reactions often required stoichiometric amounts of Lewis acids, leading to significant waste streams. Modern methods emphasize the use of catalytic quantities of promoters. For instance, the synthesis of chloromethyl ethers can be efficiently catalyzed by minute quantities (as low as 0.01 mol%) of zinc(II) salts. organic-chemistry.orgnih.gov This approach significantly reduces the amount of waste generated and simplifies purification. The use of a catalyst is a core principle of green chemistry, aiming to enhance reaction rates and selectivity without being consumed in the reaction. organic-chemistry.orgnih.gov

Furthermore, generating the chloromethyl ether in situ and using it directly in the next reaction step without isolation aligns with the principle of reducing derivatization. organic-chemistry.org This avoids an entire process of purification and handling of a hazardous intermediate.

Safer Solvents and Reaction Conditions:

A significant portion of the waste generated in chemical processes comes from solvents. Green chemistry encourages the use of safer, more environmentally friendly solvents, or ideally, the elimination of solvents altogether. Research into the chloromethylation of aromatic hydrocarbons has demonstrated the use of aqueous media under phase transfer catalysis (PTC) conditions. researchgate.net A novel catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and PEG-800 in water has been shown to be effective for chloromethylation, offering a greener alternative to conventional organic solvents. researchgate.net

Recent advancements also focus on photocatalytic processes that operate at room temperature using mild blue light, eliminating the need for high temperatures and harsh chemicals. rice.educhemanalyst.com A team of chemists developed a method using iron and sulfur catalysts for chlorination, which reduces byproducts and purification challenges. rice.educhemanalyst.com While this was demonstrated for general chlorination, the principle of using light as an energy source at ambient temperature is a key aspect of designing for energy efficiency.

Atom Economy and Waste Prevention:

By optimizing reaction conditions, for instance through Response Surface Methodology (RSM), the conversion of starting materials and the yield of the desired product can be maximized, thereby minimizing unreacted starting materials and the formation of byproducts. mdpi.com

Table of Reaction Parameters for a Greener Chloromethylation Approach

| Parameter | Conventional Approach | Greener Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl3, SnCl4) | Catalytic Zinc(II) salts organic-chemistry.orgnih.gov, Phase Transfer Catalysts researchgate.net | Catalysis, Waste Prevention |

| Solvent | Chlorinated Hydrocarbons (e.g., Dichloromethane) | Aqueous media researchgate.net, Toluene orgsyn.org | Safer Solvents & Auxiliaries |

| Temperature | Elevated Temperatures | Room Temperature (with photocatalysis) rice.educhemanalyst.com | Design for Energy Efficiency |

| Reagent Handling | Use of isolated, commercial chloromethyl ethers | In-situ generation of the chloromethylating agent google.comorganic-chemistry.org | Inherently Safer Chemistry for Accident Prevention |

Reactivity and Mechanistic Investigations of 1 Chloro 3 Chloromethoxy Benzene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group of 1-chloro-3-(chloromethoxy)benzene is a key site for nucleophilic substitution reactions. The reactivity of this group is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Kinetics and Thermodynamics of Substitution with Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon)

The rate and equilibrium of nucleophilic substitution reactions involving this compound are highly dependent on the identity of the nucleophile. Generally, stronger nucleophiles will react more rapidly. For instance, sulfur nucleophiles, like thiols, are typically more potent than oxygen nucleophiles, such as alcohols or water. sciencemadness.org This increased reactivity is attributed to the higher polarizability and lower solvation of sulfur anions. sciencemadness.org

Nitrogen nucleophiles, such as amines, also readily participate in these substitution reactions. sciencemadness.org The kinetics of these reactions often follow second-order rate laws, where the rate is dependent on the concentrations of both the substrate and the nucleophile. researchgate.net Carbon nucleophiles, such as cyanides or organometallic reagents, can also be employed to form new carbon-carbon bonds.

The thermodynamics of these reactions are governed by the relative bond strengths of the bond being broken (C-Cl) and the bond being formed (C-Nucleophile). sciencemadness.org

Table 1: General Reactivity of Nucleophiles with this compound

| Nucleophile Type | Example | General Reactivity |

| Oxygen | H₂O, ROH | Moderate |

| Nitrogen | RNH₂, N₃⁻ | Good |

| Sulfur | RSH, RS⁻ | High |

| Carbon | CN⁻, R-MgBr | Variable |

Influence of Solvent Polarity and Leaving Group Effects

The choice of solvent significantly impacts the rate and mechanism of nucleophilic substitution. Polar protic solvents, such as water and alcohols, are capable of solvating both cations and anions effectively through hydrogen bonding and dipole-dipole interactions. spcmc.ac.inlibretexts.org This solvation stabilizes the carbocation intermediate in an S_N1 reaction and can also stabilize the leaving group, facilitating its departure. libretexts.orglibretexts.org Conversely, polar protic solvents can decrease the reactivity of anionic nucleophiles by forming a solvent shell around them. spcmc.ac.inyoutube.com

Polar aprotic solvents, like acetone (B3395972) or DMF, lack O-H or N-H bonds and are therefore unable to act as hydrogen bond donors. spcmc.ac.in They are effective at solvating cations but less so for anions. spcmc.ac.in This can enhance the nucleophilicity of anionic nucleophiles, favoring an S_N2 pathway. libretexts.orgstackexchange.com

The chloride ion of the chloromethyl group is a reasonably good leaving group. Its departure is facilitated by the potential for the adjacent oxygen atom to stabilize the resulting carbocation through resonance, forming an oxocarbenium ion. sciencemadness.org

Mechanistic Studies: Unimolecular (S_N1) vs. Bimolecular (S_N2) Pathways

The substitution at the chloromethyl group can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism, with the operative pathway being influenced by the reaction conditions. masterorganicchemistry.combyjus.com

The S_N1 mechanism is a two-step process. byjus.com The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.combyjus.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com This pathway is favored by:

The presence of a good leaving group. stackexchange.com

A substrate that can form a stable carbocation. The chloromethyl group in this compound can form a resonance-stabilized oxocarbenium ion. sciencemadness.org

The use of polar protic solvents, which stabilize the carbocation intermediate. libretexts.orglibretexts.org

Weak nucleophiles. stackexchange.com

The S_N2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.combyjus.com This pathway is favored by:

Strong nucleophiles. stackexchange.com

Less sterically hindered substrates. stackexchange.com

The use of polar aprotic solvents, which enhance the reactivity of the nucleophile. stackexchange.com

Given that the chloromethyl group is primary, an S_N2 pathway is generally expected. However, the ability of the adjacent oxygen to stabilize a positive charge makes an S_N1 pathway also plausible, particularly under conditions that favor carbocation formation. sciencemadness.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity and rate of these reactions are dictated by the electronic effects of the existing chloro and chloromethoxy substituents.

Regioselectivity Controlled by the Chloromethoxy and Chloro Substituents

Both the chloro and the chloromethoxy groups are ortho, para-directing substituents. libretexts.orgstackexchange.com However, they have opposing effects on the reactivity of the benzene ring.

Chloro Group: The chlorine atom is an electron-withdrawing group due to its inductive effect, which deactivates the benzene ring towards electrophilic attack, making the reaction slower than with benzene itself. stackexchange.com However, through resonance, it can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho and para positions. stackexchange.comyoutube.com Since the para position is already occupied, substitution will be directed to the positions ortho to the chlorine (positions 2 and 6).

Chloromethoxy Group: The oxygen atom of the chloromethoxy group can donate a lone pair of electrons through resonance, which is a stronger activating effect than its inductive withdrawal. This makes the chloromethoxy group an activating, ortho, para-directing group. libretexts.org It will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

The combined effect of these two substituents will direct incoming electrophiles to positions 2, 4, and 6. The precise distribution of the products will depend on the specific reaction conditions and the nature of the electrophile.

Studies of Nitration, Halogenation, and Sulfonation Reactions

Nitration: The nitration of substituted benzenes is a well-studied electrophilic aromatic substitution reaction. lumenlearning.com For this compound, nitration would be expected to yield a mixture of nitro-substituted products, with the nitro group entering at positions ortho and para to the activating chloromethoxy group and ortho to the deactivating chloro group. libretexts.orgstackexchange.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com

Halogenation: Halogenation, such as chlorination or bromination, introduces another halogen atom onto the benzene ring. lumenlearning.comyoutube.com This reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen. masterorganicchemistry.comlibretexts.org Similar to nitration, the incoming halogen will be directed to the ortho and para positions relative to the chloromethoxy group. libretexts.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. lumenlearning.com This is typically achieved by reacting the substrate with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). stackexchange.com The electrophile in this reaction is sulfur trioxide (SO₃). stackexchange.com The sulfonation of this compound would also be expected to yield ortho- and para-substituted products.

Rearrangement Reactions and Thermal Stability

The potential for rearrangement reactions and the thermal stability of this compound are influenced by the nature of its substituents and the strength of its chemical bonds.

Although direct experimental data on rearrangement reactions of this compound are scarce, the presence of the chloromethoxy group suggests the possibility of rearrangements under specific conditions, particularly those involving the generation of cationic intermediates. One notable rearrangement that occurs with structurally similar benzyl (B1604629) ethers is the Sommelet-Hauser rearrangement. wikipedia.orgchemistry-reaction.comnumberanalytics.com This reaction, however, typically involves benzylic quaternary ammonium (B1175870) salts and proceeds via a chemistry-reaction.comnumberanalytics.com-sigmatropic rearrangement, which is not directly applicable to this compound without prior modification to a suitable precursor. wikipedia.orgchemistry-reaction.comnumberanalytics.com

The thermal stability of this compound is expected to be influenced by the stability of the C-O and C-Cl bonds. Studies on the thermal decomposition of related compounds like anisole (B1667542) show that at high temperatures, the primary decomposition pathway involves the cleavage of the O-CH3 bond to form a phenoxy radical and a methyl radical. nih.govresearchgate.net By analogy, the thermal decomposition of this compound would likely initiate with the homolytic cleavage of the O-CH2Cl bond. The presence of substituents on the benzene ring can also affect thermal stability. longdom.org

Table 1: General Thermal Decomposition Pathways of Related Aryl Ethers

| Compound | Initial Bond Cleavage | Primary Radical Products |

| Anisole | O–CH₃ | Phenoxy radical, Methyl radical |

| This compound (Predicted) | O–CH₂Cl | 3-Chlorophenoxy radical, Chloromethyl radical |

Radical and Photochemical Transformations

The presence of a chloromethoxy group and a chloro-substituted aromatic ring in this compound suggests a susceptibility to both radical and photochemical transformations.

Radical reactions, particularly halogenation, are common for alkyl-substituted aromatic compounds. wikipedia.org While the chloromethoxy group is not a simple alkyl group, the benzylic-like C-H bonds of the chloromethyl group are potential sites for radical substitution. Under UV light or in the presence of a radical initiator, this compound could undergo further chlorination at the chloromethyl position. wikipedia.org The stability of the resulting radical intermediate would influence the regioselectivity of such reactions. libretexts.org

The photochemical reactivity of haloalkoxybenzenes is an area of interest in environmental chemistry due to their potential to form reactive halogen species. nih.gov Upon absorption of UV light, this compound could undergo photolysis. The likely initial step would be the homolytic cleavage of the weakest bond, which is expected to be the C-Cl bond in the chloromethoxy group or the O-CH2Cl bond. This would generate radical intermediates that could participate in a variety of subsequent reactions, including oxidation and the formation of halogenated byproducts. nih.gov The presence of dissolved organic matter in aqueous environments can sensitize such photochemical reactions. nih.gov

Table 2: Potential Radical and Photochemical Reaction Products

| Reaction Type | Reagents/Conditions | Potential Products |

| Radical Halogenation | Cl₂, UV light | 1-Chloro-3-(dichloromethoxy)benzene |

| Photolysis in Inert Solvent | UV light | 3-Chlorophenoxy radical, Chloromethyl radical |

| Photolysis in Water | UV light, H₂O | 3-Chlorophenol (B135607), Formaldehyde (B43269), HCl |

Advanced Spectroscopic and Analytical Research Methodologies Applied to 1 Chloro 3 Chloromethoxy Benzene

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. The molecular formula for 1-chloro-3-(chloromethoxy)benzene is C₇H₆Cl₂O. americanelements.com

HRMS is essential for differentiating between isomers—molecules that have the same elemental formula but different structures. For example, this compound is isomeric with 1-chloro-2-(chloromethoxy)benzene (B1624780) and 1-chloro-4-(chloromethoxy)benzene. While these isomers have the same integer mass, their exact masses, when measured by HRMS, will be identical. However, another isomer, 1-chloro-3-(chloromethyl)benzene (C₇H₆Cl₂), has a different elemental formula and thus a distinct exact mass, allowing HRMS to easily distinguish it. nist.gov The primary utility of HRMS in isomer analysis, when elemental formulas are identical, comes from coupling it with a separation technique like gas chromatography (GC) or by analyzing the unique fragmentation patterns (MS/MS spectra) of the separated isomers.

In mass spectrometry, molecules are often broken apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used for structural elucidation. youtube.comnih.govcore.ac.uk For this compound, the fragmentation would likely proceed through several key pathways:

Alpha-Cleavage : The bond between the ether oxygen and the chloromethyl group is weak and can break, leading to the loss of a chloromethyl radical (•CH₂Cl). This would generate a prominent ion corresponding to the 3-chlorophenoxy cation.

Loss of Chlorine : Cleavage of the C-Cl bond from the chloromethyl group could occur, resulting in the loss of a chlorine radical and the formation of an oxonium ion [M-Cl]⁺.

Cleavage of the Ether Bond : The C-O bond between the aromatic ring and the ether oxygen can also break, leading to fragments corresponding to the chlorophenyl cation and the chloromethoxy radical.

Aromatic Ring Fragmentation : Further fragmentation of the chlorophenyl ring structure can occur, typically through the loss of neutral molecules like carbon monoxide (CO) or acetylene (B1199291) (C₂H₂).

Analysis of these pathways provides confirmatory evidence for the compound's structure. researchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₇H₆Cl₂O)

| Fragment Ion | Proposed Formula | Fragmentation Pathway |

| [M]⁺• | [C₇H₆Cl₂O]⁺• | Molecular Ion |

| [M-Cl]⁺ | [C₇H₆ClO]⁺ | Loss of •Cl from chloromethyl group |

| [M-CH₂Cl]⁺ | [C₆H₄ClO]⁺ | Loss of •CH₂Cl radical |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Cleavage of C(aryl)-O bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and provide characteristic signatures for the functional groups present in a compound. researchgate.net

For this compound, the key functional groups are the substituted benzene (B151609) ring, the C-Cl bonds (both aromatic and aliphatic), and the C-O-C ether linkage.

Aromatic C-H Stretching : These vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching : The C-H bonds of the methylene (B1212753) (-CH₂-) group will show stretching vibrations just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching : The benzene ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O-C Ether Stretching : Asymmetric and symmetric stretching of the aryl-alkyl ether linkage typically results in strong IR absorptions in the 1300-1000 cm⁻¹ range.

C-Cl Stretching : The C-Cl bond attached to the aromatic ring (C-Cl aryl) and the one on the methyl group (C-Cl alkyl) will have distinct stretching frequencies, generally found in the 850-550 cm⁻¹ range. The exact position helps distinguish between the two types of C-Cl bonds.

IR and Raman spectra provide a rapid and non-destructive method to confirm the presence of these key functional groups, complementing the structural data obtained from NMR and MS. materialsciencejournal.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂- | 2980 - 2850 |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1275 - 1200 |

| C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether | 1075 - 1020 |

| C-Cl Stretch (Aryl) | Ar-Cl | 1100 - 1000 |

| C-Cl Stretch (Alkyl) | -CH₂Cl | 800 - 600 |

Note: These are general ranges. The precise wavenumbers for this compound would be determined from its experimental spectra.

X-ray Crystallography for Solid-State Structural Studies of Derivatives

A thorough investigation for specific X-ray crystallographic studies on derivatives of this compound has revealed a notable absence of publicly available, detailed research findings and corresponding crystallographic data. While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules, its direct application to the derivatives of this particular compound has not been extensively documented in scientific literature. numberanalytics.comlibretexts.orgwikipedia.org

X-ray crystallography stands as a definitive analytical technique for elucidating the precise arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. libretexts.orglibretexts.org The resulting diffraction pattern is unique to the crystal's structure and, through mathematical analysis, allows for the generation of a three-dimensional model of the molecule. wikipedia.org

Were X-ray crystallographic studies to be conducted on derivatives of this compound, they would provide invaluable insights into several key structural features:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained. This data is fundamental for understanding the electronic effects of the chloro and chloromethoxy substituents on the benzene ring.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing how individual molecules interact with each other in the solid state. mdpi.comchimia.ch This includes the identification and characterization of non-covalent interactions such as halogen bonding (involving the chlorine atoms), hydrogen bonding (if suitable functional groups are present in the derivative), and π-π stacking interactions between the aromatic rings. mdpi.comrsc.orgmanchester.ac.uk The nature and strength of these interactions are crucial in determining the physical properties of the material, such as its melting point and solubility. numberanalytics.com

The information garnered from such studies would be instrumental in establishing structure-property relationships for this class of compounds. Understanding how the molecular architecture influences the macroscopic properties is a cornerstone of materials science and drug design. thepharmajournal.comnih.gov

Although specific data tables for derivatives of this compound cannot be presented at this time due to the lack of published research, the following table outlines the typical parameters that would be determined from a single-crystal X-ray diffraction experiment.

| Crystallographic Parameter | Description |

| Crystal System | The basic crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. |

Computational and Theoretical Chemistry Studies of 1 Chloro 3 Chloromethoxy Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis, provide insights into electron distribution, orbital energies, and potential sites for chemical reactions.

Density Functional Theory (DFT) Studies on Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In chemistry, it is a popular tool for calculating various reactivity descriptors that help in predicting the behavior of a molecule in a chemical reaction. These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, describe the resistance of a molecule to change its electron configuration.

A thorough search of scientific literature did not yield any specific DFT studies that have calculated these reactivity descriptors for 1-Chloro-3-(chloromethoxy)benzene. Therefore, no data tables of its HOMO-LUMO energies, chemical hardness, or other DFT-derived reactivity descriptors can be provided at this time.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

No specific studies containing MEP analysis for this compound have been found in the available literature. Consequently, MEP maps and the identification of electrophilic and nucleophilic sites based on this analysis are not available for this compound.

Conformational Analysis and Energy Minima Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to determine the potential energy surface of the molecule, identify the stable conformers (energy minima), and calculate the energy barriers between them. This information is critical for understanding the molecule's flexibility and its most probable shapes.

There are no published computational studies on the conformational analysis and energy minima of this compound. As a result, there is no data available on its stable conformers or the rotational energy barriers.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model the step-by-step process of a chemical reaction, known as the reaction pathway or reaction mechanism. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies. This information is vital for understanding the kinetics and thermodynamics of a reaction.

Computational Prediction of Substitution Selectivity

For aromatic compounds like this compound, computational methods can predict the preferred positions for electrophilic or nucleophilic substitution. This is often achieved by analyzing the charge distribution, frontier orbital densities, or by modeling the reaction pathways for substitution at different positions on the benzene (B151609) ring.

No computational studies predicting the substitution selectivity of this compound have been identified. Therefore, there are no theoretical predictions on whether substitution would preferentially occur at the ortho, meta, or para positions relative to the existing substituents.

Simulation of Solvent Effects on Reaction Dynamics

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models can simulate the effect of the solvent on the reaction dynamics, either by treating the solvent as a continuous medium (implicit solvent models) or by including individual solvent molecules in the calculation (explicit solvent models).

No research has been found that specifically simulates the solvent effects on the reaction dynamics of this compound.

Role of 1 Chloro 3 Chloromethoxy Benzene As a Synthetic Building Block in Advanced Chemical Research

Precursor in Fine Chemical Synthesis (General Chemical Synthesis)

The reactivity of 1-Chloro-3-(chloromethoxy)benzene is primarily dictated by its chloromethoxy group (-OCH₂Cl), which can participate in a range of nucleophilic substitution reactions. This functional group allows for the introduction of the 3-chlorophenoxymethyl moiety or the subsequent modification to introduce other functionalities.

Synthesis of Substituted Phenols and Ethers

The structure of this compound suggests its potential as a precursor for substituted phenols and ethers, although specific, detailed research findings on its direct application are limited. The ether linkage can, under specific conditions, be cleaved to yield 3-chlorophenol (B135607).

More significantly, the chloromethyl part of the chloromethoxy group is a reactive electrophilic site, making it suitable for Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com In this type of reaction, an alkoxide or a phenoxide ion acts as a nucleophile, attacking the methylene (B1212753) carbon and displacing the chloride ion to form a new ether bond. masterorganicchemistry.comacs.org This would allow for the synthesis of a variety of unsymmetrical ethers containing the 3-chlorophenoxymethyl group. The general scheme for such a reaction is presented below:

Table 1: Potential Williamson Ether Synthesis using this compound

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| This compound | Sodium alkoxide (RONa) | 1-(Alkoxymethyl)-3-chlorobenzene | Williamson Ether Synthesis |

| This compound | Sodium phenoxide (ArONa) | 1-Chloro-3-(phenoxymethoxy)benzene | Williamson Ether Synthesis |

While the synthesis of highly substituted phenols is a significant area of research, current advanced methods often employ other strategies like cycloaddition-elimination cascades. researchgate.netoregonstate.edu

Introduction of Chloromethyl and Methoxymethylene Functionalities

The chloromethoxy group in this compound can act as a reagent for the introduction of specific functional groups onto other molecules. The high reactivity of the chloromethyl ether functionality makes it a potential agent for chloromethylation reactions. In a process analogous to the well-known Friedel-Crafts reaction, this compound could react with an aromatic compound in the presence of a Lewis acid catalyst to introduce a chloromethyl group onto the aromatic ring of the substrate. oregonstate.eduijcce.ac.ir

Furthermore, nucleophilic attack on the chloromethyl carbon can lead to the introduction of a methoxymethylene group. For instance, reaction with a carbanion or another suitable nucleophile would result in the formation of a new carbon-carbon bond, attaching the -CH₂(O-m-chlorophenyl) group to the nucleophilic species.

Monomer in Polymer Chemistry Research

The bifunctional nature of this compound, possessing two reactive chlorine atoms (one on the aromatic ring and one in the chloromethoxy group), suggests its potential application as a monomer in polymer chemistry, although specific research directly utilizing this compound is not widely documented.

Formation of Cross-linking Agents

Cross-linking is a process that links polymer chains together, leading to the formation of a three-dimensional network structure with enhanced mechanical and thermal properties. Compounds with at least two reactive functional groups can act as cross-linking agents. Theoretically, this compound could function as a cross-linking agent. The more reactive chloromethyl group could react with a functional group on one polymer chain, and the less reactive aryl chloride could, under more forcing conditions, react with a functional group on another polymer chain. This differential reactivity could allow for a controlled cross-linking process. The use of similar bifunctional aromatic compounds, such as 1,4-bis(chloromethyl)benzene, as cross-linkers in the synthesis of poly(ionic liquid)s has been reported. bldpharm.com

Functionalization of Polymer Backbones

Polymer functionalization involves introducing new functional groups onto a polymer backbone to modify its properties. "Grafting to" is a common method where pre-formed polymer chains with reactive end groups are attached to a polymer backbone. researchgate.nettandfonline.com this compound, with its reactive chloromethyl group, could be used to functionalize polymers that have nucleophilic sites. For example, a polymer containing hydroxyl or amine groups could be reacted with this compound to graft the 3-chlorophenoxymethyl group onto the polymer backbone. The chloromethylation of existing aromatic polymers using reagents like 1,4-bis(chloromethoxy)butane (B169855) has been demonstrated, suggesting that this compound could potentially be used in a similar fashion. canchemtrans.ca

Development of Catalysts and Ligands (if used as a precursor for these)

While there is no direct evidence in the reviewed literature of this compound being used as a precursor for catalysts or ligands, its chemical structure suggests this as a potential application. The development of novel ligands for transition metal complexes is a cornerstone of modern catalysis.

The reactive chloromethyl group of this compound could serve as a handle for introducing ligating atoms. For example, reaction with a phosphine (B1218219), such as triphenylphosphine, could yield a phosphonium (B103445) salt, which could then be converted into a phosphine ligand. Similarly, reaction with amines could lead to the formation of nitrogen-based ligands. The synthesis of transition metal complexes often involves the reaction of a metal salt with a specifically designed organic ligand. The synthesis of ligands frequently starts from readily available building blocks that can be elaborated through known organic transformations. The presence of both a stable aromatic ring and a reactive functional group makes this compound a plausible, albeit currently underexploited, starting material for the synthesis of novel ligands for catalysis.

Precursors for Advanced Materials with Tailored Chemical Properties

The compound this compound serves as a crucial synthetic building block in the development of advanced materials, primarily due to its reactive chloromethoxy group. This functional group allows for the covalent attachment of the chlorophenyl moiety to various substrates, particularly polymeric backbones, through electrophilic aromatic substitution reactions. This process is fundamental in tailoring the chemical and physical properties of materials for specific high-performance applications, such as in the fabrication of ion-exchange resins.

The introduction of the 1-chloro-3-phenyl group onto a polymer matrix imparts specific functionalities that can be further modified. A significant application of this synthetic strategy is in the preparation of anion-exchange resins. These resins are critical materials used in water purification, chemical separation, and catalysis.

The synthesis of such advanced materials typically involves a multi-step process. Initially, a suitable polymer backbone, often a styrene-divinylbenzene copolymer, is prepared. This copolymer provides a robust, cross-linked, and porous structure. Subsequently, the polymer is functionalized using this compound in a Friedel-Crafts type reaction. In this step, the chloromethoxy group acts as an electrophile, leading to the attachment of the chlorobenzyl group to the aromatic rings of the polymer.

Following the introduction of the chlorophenyl group, the material can undergo further chemical transformations to introduce the desired functional groups. For instance, to create an anion-exchange resin, the chlorinated aromatic ring can be subjected to amination reactions. Treatment with amines, such as trimethylamine, converts the chlorobenzyl groups into quaternary ammonium (B1175870) salt functionalities. google.comgoogle.com These positively charged sites are responsible for the ion-exchange properties of the final resin, allowing it to bind and exchange anions.

The following table outlines the conceptual synthesis of an advanced material, an anion-exchange resin, using this compound as a key precursor.

| Step | Precursor/Reagent | Intermediate/Final Product | Tailored Chemical Property |

| 1. Polymerization | Styrene, Divinylbenzene | Styrene-Divinylbenzene Copolymer | Creation of a porous and stable polymer support. |

| 2. Functionalization | This compound, Lewis Acid Catalyst (e.g., FeCl₃) | Chloromethylated Styrene-Divinylbenzene Copolymer | Introduction of reactive chlorobenzyl groups onto the polymer backbone. google.com |

| 3. Amination | Trimethylamine | Anion-Exchange Resin with Quaternary Ammonium Groups | Generation of positively charged sites for anion binding and exchange. google.com |

| 4. Ion Conversion (Optional) | Sodium Hydroxide | Anion-Exchange Resin in Hydroxide Form | Conversion to the active form for specific applications like deionization. google.com |

This synthetic pathway highlights the strategic role of this compound in introducing specific chemical functionalities that are essential for the performance of the final advanced material. The ability to tailor the properties of polymers at a molecular level through the use of such versatile building blocks is a cornerstone of modern materials science.

Future Perspectives and Emerging Research Areas

Novel Synthetic Routes and Catalyst Development for 1-Chloro-3-(chloromethoxy)benzene

Current research is actively seeking more efficient and selective methods for the synthesis of this compound. A primary focus is the development of novel catalytic systems that can overcome the limitations of traditional synthetic routes. These new catalysts aim to provide higher yields, reduce reaction times, and minimize the formation of unwanted byproducts. The exploration of greener alternatives to conventional reagents is also a significant aspect of this research, contributing to more environmentally friendly production processes.

Exploration of Unconventional Reactivity Pathways

Beyond its established chemical reactions, researchers are investigating the untapped potential of this compound. This includes exploring its reactivity under unconventional conditions, such as photochemical or electrochemical activation. The goal is to uncover new reaction pathways that could lead to the synthesis of novel and valuable chemical entities. Understanding how this compound behaves in non-traditional settings could open up new avenues for its application in various fields of chemical synthesis.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are being increasingly applied to the production of specialty chemicals, and this compound is no exception. By transitioning from batch processing to continuous flow systems, researchers aim to enhance control over reaction parameters, improve safety, and increase scalability. Automated synthesis platforms, guided by real-time monitoring and feedback loops, can further optimize the production process, leading to greater efficiency and consistency.

Advanced Computational Methods for Predicting Reactivity and Selectivity

Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of chemical compounds. Advanced computational models are being developed to simulate the reactivity and selectivity of this compound in various chemical transformations. These in-silico studies can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic strategies, ultimately accelerating the pace of research and development.

Sustainable Chemistry Approaches in Research and Development

The principles of sustainable chemistry are a guiding force in the ongoing research related to this compound. This involves a holistic approach that considers the entire lifecycle of the compound, from the selection of starting materials to the final disposal of waste. Key areas of focus include the use of renewable feedstocks, the development of solvent-free or green solvent-based reaction systems, and the design of processes that maximize atom economy. The overarching goal is to minimize the environmental footprint associated with the synthesis and application of this compound.

Q & A

Q. What are the established synthetic routes for 1-Chloro-3-(chloromethoxy)benzene, and how can reaction conditions be optimized?

The synthesis of chloromethoxybenzene derivatives, including this compound, often involves catalytic decarbonylation of phenoxyacetyl chlorides. For example, phenoxyacetyl chloride precursors can be prepared with specific boiling points (e.g., 110–120°C under reduced pressure) and characterized via NMR (δ 4.82–4.97 ppm for methyl groups) to ensure purity . Optimization focuses on controlling reaction temperature, catalyst selection (e.g., palladium-based catalysts), and solvent systems (e.g., toluene or DMF) to maximize yield and minimize side products like dehalogenated byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and monitor reaction progress (e.g., aromatic proton signals between δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., molecular ion peak at m/z 176.5).

- Chromatography (HPLC/GC) : To assess purity and isolate intermediates.

Structural data (e.g., SMILES:

ClC1=CC(=CC=C1)OCCCl, InChIKey: Derived from PubChem) provide additional validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Employ fume hoods for volatile reactions.

- Storage : Keep in airtight containers at 4°C to prevent degradation .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in substitution reactions of this compound?

The chloromethoxy group (-OCH2Cl) acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to itself. For example, lithiation reactions (using LDA or n-BuLi) occur preferentially at the meta position to the chlorine atom, as observed in similar systems like 1-chloro-3-(trifluoromethyl)benzene . Computational studies (e.g., DFT calculations) can model charge distribution to predict reactivity patterns.

Q. What structural features of this compound contribute to its potential bioactivity?

The compound’s halogenated aromatic system enhances binding to hydrophobic pockets in enzymes or receptors. For instance:

- The chlorine atoms increase lipophilicity, improving membrane permeability.

- The chloromethoxy group may mimic natural substrates in cytochrome P450 interactions, as seen in related halogenated benzene derivatives . In vitro assays (e.g., enzyme inhibition studies) are recommended to quantify activity and compare it to analogs like 1-chloro-3-(difluoromethoxy)-2-fluorobenzene .

Q. How can conflicting data on reaction yields or byproducts be resolved in the synthesis of this compound?

Contradictions often arise from variations in catalyst loading, solvent polarity, or trace moisture. Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (e.g., temperature, catalyst ratio) to identify optimal conditions.

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates like dechlorinated species or dimerization products.

- Reproducibility Checks : Cross-validate results with independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.